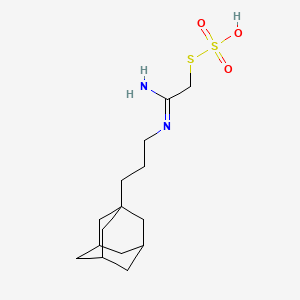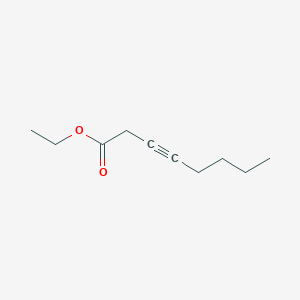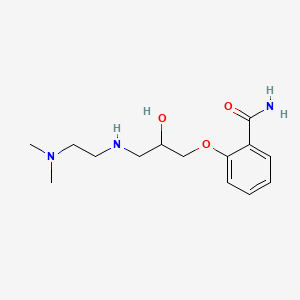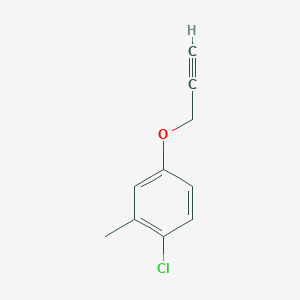
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a methyl group, and a propynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a chlorine atom on the benzene ring is replaced by a propynyloxy group. This reaction often requires a strong base, such as sodium hydroxide, and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated benzene derivatives .
Scientific Research Applications
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the effects of aromatic compounds on biological systems.
Medicine: It may serve as a precursor for pharmaceuticals or as a model compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- involves its interaction with molecular targets through various pathways. For example, in nucleophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile adds to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electronic properties of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
Chlorotoluene: Similar structure but lacks the propynyloxy group.
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but with a different substituent on the benzene ring.
Uniqueness
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
33133-30-1 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 |
InChI Key |
VUXGOONBHWGDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


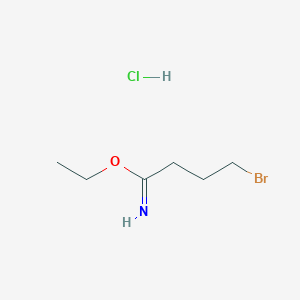
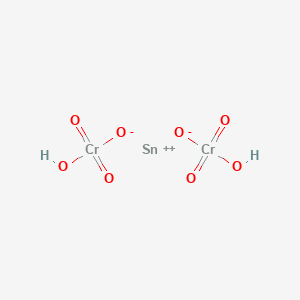

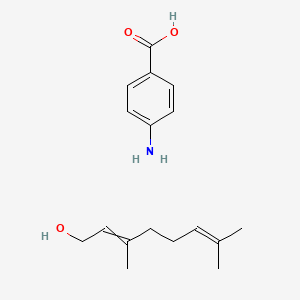
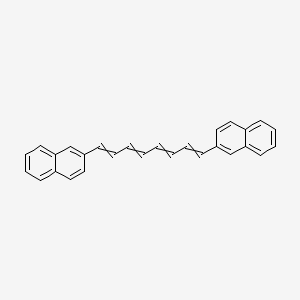
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

